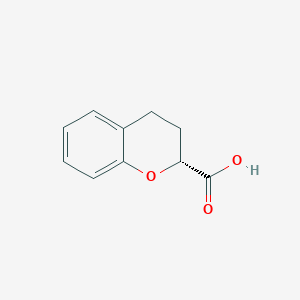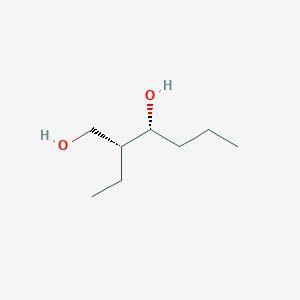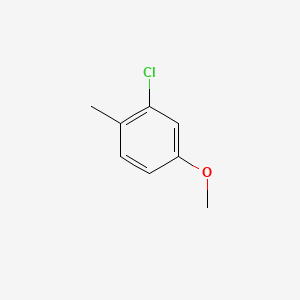
H-Pro-Trp-OH
描述
. This compound is of interest due to its potential biological activities and its role in various biochemical processes.
作用机制
Target of Action
Prolyl-Tryptophan (H-Pro-Trp-OH) is a dipeptide composed of proline and tryptophan It’s known that tryptophan and its metabolites can interact with various receptors and enzymes, influencing numerous physiological functions .
Mode of Action
It’s known that tryptophan-containing peptides can exhibit significant inhibitory effects on prolyl endopeptidase (pep), an enzyme involved in the metabolism of proline-containing peptides . This inhibition can alleviate β-amyloid peptide (Aβ)-induced paralysis in certain models of Alzheimer’s disease .
Biochemical Pathways
Tryptophan, a component of Prolyl-Tryptophan, primarily undergoes metabolism through three pathways: the kynurenine, 5-hydroxytryptamine (serotonin), and indole pathways . These pathways produce a variety of bioactive compounds that can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .
Pharmacokinetics
Tryptophan is primarily metabolized through the kynurenine pathway, with indoleamine-2,3-dioxygenase, tryptophan-2,3-dioxygenase, kynurenine-3-monooxygenase, and tryptophan hydroxylase as the rate-limiting enzymes .
Result of Action
It’s known that tryptophan metabolites can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function . Inhibition of prolyl endopeptidase by tryptophan-containing peptides can alleviate β-amyloid peptide (Aβ)-induced paralysis in certain models of Alzheimer’s disease .
Action Environment
The action, efficacy, and stability of Prolyl-Tryptophan can be influenced by various environmental factors. For instance, the gut microbiota can influence the metabolism of tryptophan, affecting the production of its metabolites . Additionally, factors such as pH, temperature, and the presence of other molecules can potentially influence the stability and action of Prolyl-Tryptophan.
准备方法
Synthetic Routes and Reaction Conditions
H-Pro-Trp-OH can be synthesized through peptide coupling reactions. One common method involves the use of protecting groups such as Boc (tert-butyloxycarbonyl) to protect the amino groups during the reaction. The synthesis typically involves the following steps:
- Protection of the amino group of L-proline with a Boc group.
- Activation of the carboxyl group of L-tryptophan using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Coupling of the protected L-proline with the activated L-tryptophan to form Boc-H-Pro-Trp-OH.
- Deprotection of the Boc group to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers can streamline the process, allowing for the efficient production of this compound with high purity. Additionally, the use of solid-phase peptide synthesis (SPPS) can further enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions
H-Pro-Trp-OH can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the structure of this compound.
Substitution: This compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Reagents like halogens and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield oxidized derivatives, while reduction can produce reduced forms of the compound .
科学研究应用
H-Pro-Trp-OH has a wide range of scientific research applications, including:
Chemistry: this compound is used as a building block in the synthesis of more complex peptides and proteins.
Biology: It is studied for its role in various biological processes, including protein-protein interactions and enzyme activity.
Medicine: this compound has potential therapeutic applications, including its use in drug development and as a biomarker for certain diseases.
Industry: This compound is used in the production of pharmaceuticals and as a research tool in various industrial applications .
相似化合物的比较
H-Pro-Trp-OH can be compared with other similar dipeptides and amino acid derivatives, such as:
Cyclo(this compound): A cyclic dipeptide formed from proline and tryptophan, known for its role in microbial communication and secondary metabolite production.
Cyclo(L-Trp-D-Pro): Another cyclic dipeptide with distinct biological activities.
This compound is unique due to its linear structure and specific biological activities, which differentiate it from cyclic dipeptides and other amino acid derivatives .
属性
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c20-15(13-6-3-7-17-13)19-14(16(21)22)8-10-9-18-12-5-2-1-4-11(10)12/h1-2,4-5,9,13-14,17-18H,3,6-8H2,(H,19,20)(H,21,22)/t13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKYKRQIAQHOOZ-KBPBESRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428579 | |
| Record name | L-Tryptophan, L-prolyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35310-39-5 | |
| Record name | L-Tryptophan, L-prolyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


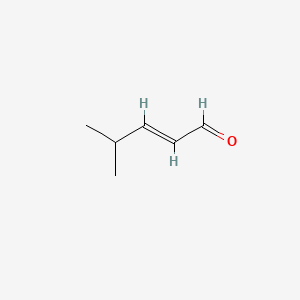
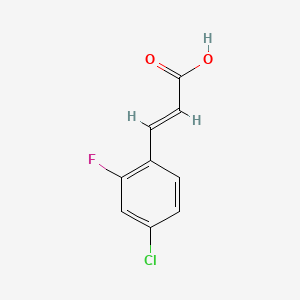
![1-[(E)-3-phenylprop-2-enyl]piperidine-4-carboxamide](/img/structure/B1365470.png)
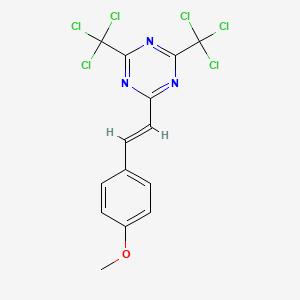

![(E)-4-[2-[4-(3-chloro-2-methylanilino)-4-oxobutanoyl]hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B1365481.png)

![(2E)-3-[N-(cyclohexylcarbonylamino)carbamoyl]prop-2-enoic acid](/img/structure/B1365483.png)
![5-methyl-2-[(E)-2-phenylethenyl]-1H-benzimidazole](/img/structure/B1365486.png)
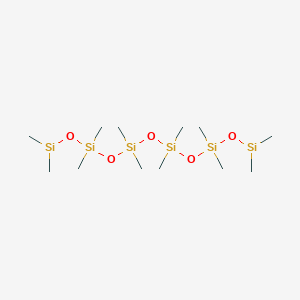
![4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1365490.png)
